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molecular formula C12H15NO4 B8563458 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone

1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone

Cat. No. B8563458
M. Wt: 237.25 g/mol
InChI Key: DTXHOCMXEIIFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179912B2

Procedure details

A solution of trifluoromethanesulfonic acid 4-acetyl-3,5-dihydroxy-phenyl ester (1.0 g, 3.33 mmol), morpholine (0.35 mL, 3.99 mmol), tris(dibenzylideneacetone) dipalladium(0) (153 mg, 0.167 mmol), biphenyl-2-yl-di-tert-butyl-phosphane (198 mg, 0.666 mmol), and K3PO4 (1.41 mg, 6.66 mmol) in THF (2 mL) was heated to 85° C. in a sealed tube for 2 h. The reaction mixture was allowed to cool to room temperature, and filtered through a ¾″ silica gel (60 Å) plug. The plug was washed with EtOAc (75 mL) and the filtrate concentrated. The concentrate was purified via Biotage chromatography with gradient elution from 100% hexanes to 40% EtOAc/hexanes to yield 475 mg (60%) of 1-(2,6-dihydroxy-4-morpholin-4-yl-phenyl)-ethanone. Rf=0.16 (50% EtOAc/hexanes).
Name
trifluoromethanesulfonic acid 4-acetyl-3,5-dihydroxy-phenyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.41 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
153 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([OH:10])=[CH:8][C:7](OS(C(F)(F)F)(=O)=O)=[CH:6][C:5]=1[OH:19])(=[O:3])[CH3:2].[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.C1(C2C=CC=CC=2)C=CC=CC=1P(C(C)(C)C)C(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[OH:19][C:5]1[CH:6]=[C:7]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)[CH:8]=[C:9]([OH:10])[C:4]=1[C:1](=[O:3])[CH3:2] |f:3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
trifluoromethanesulfonic acid 4-acetyl-3,5-dihydroxy-phenyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1O)OS(=O)(=O)C(F)(F)F)O
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
198 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Name
K3PO4
Quantity
1.41 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
153 mg
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a ¾″ silica gel (60 Å) plug
WASH
Type
WASH
Details
The plug was washed with EtOAc (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified via Biotage chromatography with gradient elution from 100% hexanes to 40% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)N1CCOCC1)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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